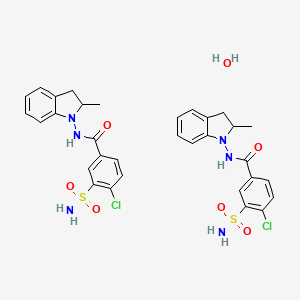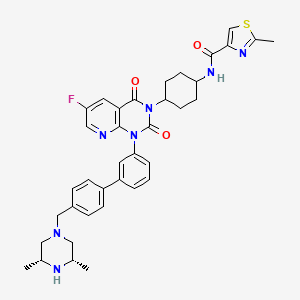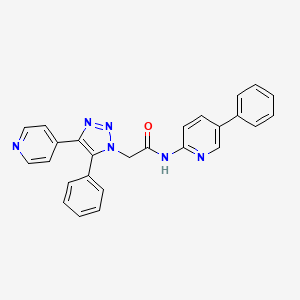
2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide
Overview
Description
IWP-O1 is a small molecule inhibitor that targets the Wnt signaling pathway. It is known for its ability to inhibit the enzyme Porcupine (PORCN), which is essential for the secretion of Wnt proteins. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Scientific Research Applications
IWP-O1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: IWP-O1 is used to investigate the effects of Wnt signaling inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: This compound has shown potential in cancer treatment by inhibiting the growth and survival of cancer cells, particularly in head and neck squamous cell carcinoma.
Industry: IWP-O1 is used in the development of new therapeutic agents targeting the Wnt signaling pathway
Mechanism of Action
IWP-O1 exerts its effects by inhibiting the enzyme Porcupine (PORCN), which is responsible for the palmitoylation and secretion of Wnt proteins. By blocking this enzyme, IWP-O1 prevents the activation of the Wnt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include β-catenin, Dishevelled (Dvl), and low-density lipoprotein receptor-related protein 6 (LRP6) .
Preparation Methods
The synthesis of IWP-O1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
IWP-O1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
IWP-O1 is often compared with other Wnt signaling inhibitors, such as PRI-724. While both compounds inhibit the Wnt signaling pathway, they target different components of the pathway. PRI-724 inhibits the interaction between β-catenin and CREB binding protein (CREBBP), whereas IWP-O1 targets the enzyme Porcupine (PORCN). This difference in mechanism of action highlights the uniqueness of IWP-O1 in its ability to prevent the secretion of Wnt proteins .
Similar compounds include:
PRI-724: Inhibits the interaction between β-catenin and CREB binding protein (CREBBP).
LGK974: Another Porcupine (PORCN) inhibitor with similar effects to IWP-O1.
C59: A Porcupine (PORCN) inhibitor that also targets the Wnt signaling pathway
properties
IUPAC Name |
N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDQHBKIHQHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide (IWP-O1) in tongue cancer cells?
A: IWP-O1 inhibits the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer. [, ] Specifically, IWP-O1 acts by disrupting the interaction between the Wnt ligand and its receptor, ultimately leading to the downregulation of Wnt-dependent gene expression. [, ] This inhibition of Wnt signaling has been shown to attenuate the survival of tongue cancer cells and reduce their glucose uptake and lactate release. []
Q2: How does the inhibition of Wnt signaling by IWP-O1 impact the metabolism of tongue cancer cells?
A: Studies have demonstrated that IWP-O1, through its inhibition of Wnt signaling, can modulate the expression of key glycolytic enzymes in tongue cancer cells. [] This modulation leads to a decrease in glycolytic activity, which is often upregulated in cancer cells to fuel their rapid growth and proliferation. [, ] By reducing glucose consumption and lactate production, IWP-O1 effectively disrupts the energetic metabolism of tongue cancer cells, contributing to its anti-cancer effects. [, ]
Q3: Are there any synergistic effects observed when combining IWP-O1 with other anti-cancer agents?
A: Research suggests that combining IWP-O1 with other inhibitors, such as Akt kinase inhibitors, can enhance the therapeutic benefit against tongue cancer cells. [] This combination has been shown to synergistically reduce cell viability, promote apoptosis, and further impair glycolytic activity compared to single-agent treatments. [] The enhanced efficacy observed in 3D spheroid models, which better mimic in vivo tumor environments, underscores the potential of such combination therapies for future clinical applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



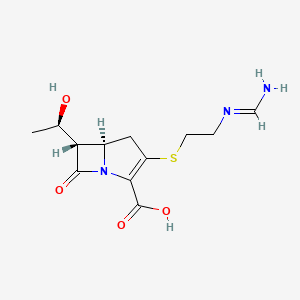
![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

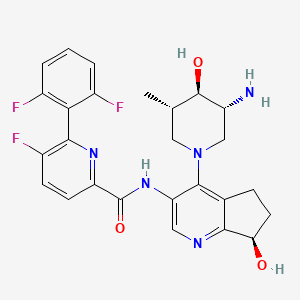
![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
